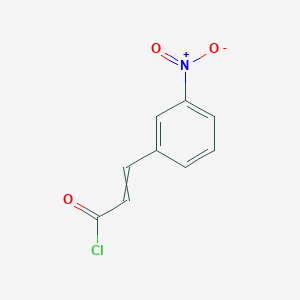

3-Nitrocinnamoyl chloride

Vue d'ensemble

Description

3-Nitrocinnamoyl chloride is an organic compound that belongs to the class of cinnamoyl chlorides It is characterized by the presence of a nitro group (-NO2) attached to the cinnamoyl moiety

Méthodes De Préparation

3-Nitrocinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrocinnamic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Nitrocinnamic acid+SOCl2→3-Nitro cinnamoyl chloride+SO2+HCl

Another method involves the use of oxalyl chloride (COCl)2 as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles:

Amidation with Amines

Reaction with primary or secondary amines proceeds via a nucleophilic addition-elimination mechanism :

-

Mechanism :

-

Amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of HCl regenerates the carbonyl group, yielding an amide.

-

Example :

3-Nitrocinnamoyl chloride + methylamine → N-methyl-3-nitrocinnamamide + HCl .

| Reagent | Product | Conditions |

|---|---|---|

| Primary amine | Secondary amide | Pyridine, DCM, 0–25°C |

| Ammonia | Primary amide | Room temperature |

Esterification

Alcohols react with the acyl chloride to form esters:

this compound + ethanol → ethyl 3-nitrocinnamate + HCl.

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position, but the electron-deficient aromatic ring limits reactivity. Harsh conditions (e.g., HNO₃/H₂SO₄) may introduce additional nitro groups .

Reduction Reactions

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 3-aminocinnamoyl chloride . This product serves as a precursor for dyes or pharmaceuticals.

Applications De Recherche Scientifique

3-Nitrocinnamoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Nitrocinnamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.

Comparaison Avec Des Composés Similaires

3-Nitrocinnamoyl chloride can be compared with other cinnamoyl chlorides and nitro-substituted compounds:

Cinnamoyl Chloride: Lacks the nitro group, making it less reactive in certain redox reactions.

4-Nitrocinnamoyl Chloride: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

Cinnamic Acid: The parent compound without the acyl chloride functionality, used in different synthetic applications.

The presence of the nitro group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Propriétés

Formule moléculaire |

C9H6ClNO3 |

|---|---|

Poids moléculaire |

211.60 g/mol |

Nom IUPAC |

3-(3-nitrophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H6ClNO3/c10-9(12)5-4-7-2-1-3-8(6-7)11(13)14/h1-6H |

Clé InChI |

ORIBWNWUGUWUKV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)Cl |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.